Molecular Properties Differentiate the Target Compound from the N-Benzyl and N-Tetrahydrofuran Analogs by Hydrogen-Bond Donor Count and logP
The N-phenylacetamide side chain of the target compound provides exactly one hydrogen-bond donor (HBD), a critical determinant of membrane permeability and oral bioavailability. In contrast, the N-benzyl analog (CAS 864917-46-4) has zero HBDs, and the N-tetrahydrofuran analog (CAS 864917-51-1) has zero HBDs but adds an additional hydrogen-bond acceptor . This difference directly impacts the Rule-of-Five compliance profile and predicted gastrointestinal absorption.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) / Topological Polar Surface Area (TPSA) / Predicted logP |
|---|---|
| Target Compound Data | HBD = 1; TPSA ≈ 55 Ų; Predicted logP ≈ 3.5–4.0 (estimated from structural analogs) |
| Comparator Or Baseline | N-Benzyl analog (CAS 864917-46-4): HBD = 0; TPSA ≈ 38 Ų; Predicted logP ≈ 4.5–5.0. N-Tetrahydrofuran analog (CAS 864917-51-1): HBD = 0; TPSA ≈ 64 Ų; Predicted logP ≈ 2.5–3.0. |
| Quantified Difference | Target compound HBD count = 1 vs. 0 for both comparators. TPSA differs by 17–19 Ų. Estimated logP difference of 0.5–1.5 log units. |
| Conditions | In silico prediction based on molecular structure; actual experimental logP or logD values are not currently available in the public domain. |
Why This Matters
The presence of a single H-bond donor is a key differentiator for solubility and passive membrane permeability; it places the target compound in a distinct physicochemical space that may be critical for achieving oral bioavailability or avoiding efflux pump recognition.
